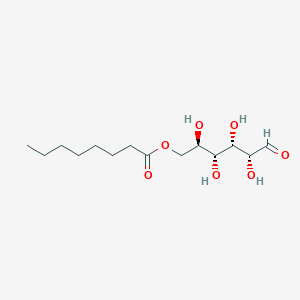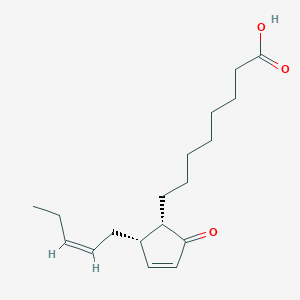
10-Oxo-11,15-phytodienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-OPDA is a prostanoid.
Scientific Research Applications
Role in Plant Defense and Stress Responses
Defense Against Biotic Stress : 10-Oxo-11,15-phytodienoic acid (10-OPDA) plays a crucial role in plant defense. It accumulates in response to fungal and insect attack, acting as a potent inhibitor of microbial and herbivore growth. This indicates its significance as a defense molecule in plants (Christensen et al., 2016).
Phytoalexin Activity : 10-OPDA exhibits phytoalexin activity, an important plant defense mechanism. It suppresses the growth of fungi and herbivores, suggesting its role as a natural protective agent in plants (Christensen et al., 2015).
Regulation of Plant Growth and Stress Responses : 10-OPDA is known to regulate a subset of jasmonate-responsive genes, affecting both plant growth and defense responses. It plays a role in balancing growth processes and defense mechanisms in plants (Liu & Park, 2021).
Impact on Plant Growth and Development
Growth Inhibition in Liverwort : Studies in liverwort (Marchantia polymorpha) indicate that 10-OPDA has growth inhibitory effects. It suggests a role for 10-OPDA in regulating growth in response to environmental stresses (Yamamoto et al., 2015).
Enhancement of Wheat Resistance : In wheat, 10-OPDA enhances resistance to Hessian fly under heat stress. This indicates its role in bolstering plant defenses against specific insect pests (Cheng et al., 2018).
Biosynthetic Pathway Analysis : Research on the synthesis of 10-OPDA has led to an efficient in vitro method for producing this compound, which is essential for understanding its biosynthetic pathways and potential applications in plant biotechnology (Kajiwara et al., 2012).
Biochemical and Molecular Aspects
Cyclopentenone Formation in Plants : Research on tobacco, tomato, and Arabidopsis has shown that 10-OPDA is involved in the formation of cyclopentenone compounds, indicating its role in the synthesis of complex plant metabolites (Krischke et al., 2003).
Impact on Pathogen Resistance : Studies have revealed that 10-OPDA plays a role in plant pathogen interactions, affecting the plant's resistance to bacterial and fungal pathogens (Raacke et al., 2006).
Involvement in Oxylipin Synthesis : Oxylipin profiling in Arabidopsis thaliana demonstrates the role of 10-OPDA in oxylipin synthesis during plant defense responses against bacterial pathogens (Andersson et al., 2006).
Applications in Plant-Insect Interactions
- Regulation of Insect Feeding Behavior : 10-OPDA influences the feeding behavior of corn leaf aphids, suggesting its role in plant-insect interaction dynamics (Grover et al., 2020).
properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-[(1S,5S)-2-oxo-5-[(Z)-pent-2-enyl]cyclopent-3-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-10-15-13-14-17(19)16(15)11-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1 |
InChI Key |
IYEHRWJNUWAXAD-JMTMCXQRSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1C=CC(=O)[C@H]1CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C=CC(=O)C1CCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)
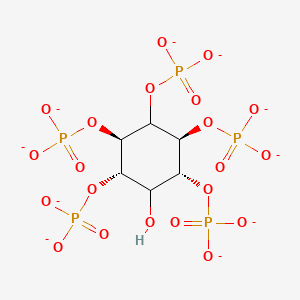
![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)
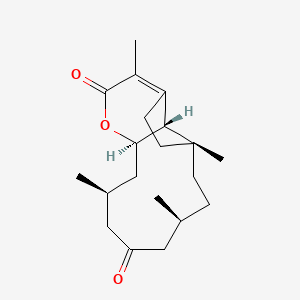
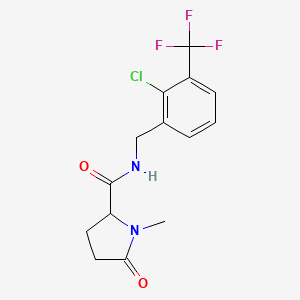

![sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5R)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1264795.png)
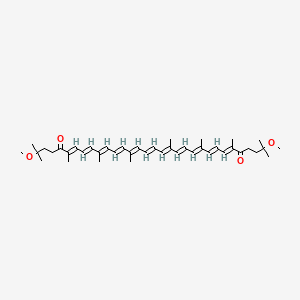
![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)

